Cas no 1257296-40-4 (tert-Butyl 3-bromo-1H-indazole-1-carboxylate)

Technical Introduction: tert-Butyl 3-bromo-1H-indazole-1-carboxylate is a versatile N-Boc-protected indazole derivative, widely employed as a key intermediate in organic synthesis and pharmaceutical research. The bromine substituent at the 3-position enhances its reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic frameworks. The tert-butoxycarbonyl (Boc) group provides stability and selective deprotection under mild acidic conditions, enabling controlled functionalization. This compound is particularly valuable in medicinal chemistry for the development of indazole-based bioactive molecules. Its high purity and well-defined reactivity profile make it a reliable building block for targeted synthesis applications.
tert-Butyl 3-bromo-1H-indazole-1-carboxylate structure
1257296-40-4 structure
Product Name:tert-Butyl 3-bromo-1H-indazole-1-carboxylate
CAS No:1257296-40-4
MF:C12H13BrN2O2
MW:297.147822141647
CID:1081225
PubChem ID:57506738
Update Time:2025-10-28

tert-Butyl 3-bromo-1H-indazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-bromo-1H-indazole-1-carboxylate
    • 2-Methyl-2-propanyl 3-bromo-1H-indazole-1-carboxylate
    • tert-Butyl 3-broMoindazole-1-carboxylate
    • E77890
    • 1257296-40-4
    • 1-boc-3-bromo-1h-indazole
    • VQCLLOZSXYTLKF-UHFFFAOYSA-N
    • BS-19942
    • A934467
    • 3-Bromo-indazole-1-carboxylic acid tert-butyl ester
    • tert-Butyl3-bromo-1H-indazole-1-carboxylate
    • CS-0196631
    • DB-111220
    • 3-Bromoindazole-1-carboxylic acid tert-butyl ester
    • SCHEMBL2674135
    • 1H-Indazole-1-carboxylic acid, 3-bromo-, 1,1-dimethylethyl ester
    • AMY21520
    • MDL: MFCD22380231
    • Inchi: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3
    • InChI Key: VQCLLOZSXYTLKF-UHFFFAOYSA-N
    • SMILES: BrC1C2C=CC=CC=2N(C(=O)OC(C)(C)C)N=1

Computed Properties

  • Exact Mass: 296.01604g/mol
  • Monoisotopic Mass: 296.01604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 44.1Ų

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tert-Butyl 3-bromo-1H-indazole-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1257296-40-4)tert-Butyl 3-bromo-1H-indazole-1-carboxylate
Order Number:A934467
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:14
Price ($):378.0
Email:sales@amadischem.com

Additional information on tert-Butyl 3-bromo-1H-indazole-1-carboxylate

tert-Butyl 3-bromo-1H-indazole-1-carboxylate (CAS No. 1257296-40-4): A Comprehensive Overview

tert-Butyl 3-bromo-1H-indazole-1-carboxylate (CAS No. 1257296-40-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving tert-Butyl 3-bromo-1H-indazole-1-carboxylate.

Chemical Structure and Properties

tert-Butyl 3-bromo-1H-indazole-1-carboxylate is a derivative of indazole, a heterocyclic compound with a fused benzene and pyrazole ring system. The presence of the tert-butyl group and the bromine atom at the 3-position of the indazole ring imparts unique chemical and physical properties to this compound. The tert-butyl group enhances the lipophilicity and stability of the molecule, making it suitable for various biological applications. The bromine atom, on the other hand, provides a reactive site for further chemical modifications, enabling the synthesis of a wide range of derivatives.

The molecular formula of tert-Butyl 3-bromo-1H-indazole-1-carboxylate is C13H15BrN2O2, with a molecular weight of approximately 309.17 g/mol. It is typically obtained as a white crystalline solid with a melting point ranging from 85 to 88°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water.

Synthesis Methods

The synthesis of tert-Butyl 3-bromo-1H-indazole-1-carboxylate can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 3-bromoindazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3). This reaction typically proceeds via nucleophilic substitution at the carboxylic acid group, leading to the formation of the tert-butyl ester.

An alternative approach involves the direct bromination of tert-butyl 1H-indazole-1-carboxylate using N-bromosuccinimide (NBS) or bromine in an appropriate solvent such as carbon tetrachloride (CCl4) or acetic acid. This method provides good yields and is particularly useful for large-scale synthesis.

Biological Applications and Research Advancements

tert-Butyl 3-bromo-1H-indazole-1-carboxylate has been extensively studied for its potential biological activities. Recent research has highlighted its role as a potent inhibitor of various enzymes and signaling pathways involved in disease processes. For instance, studies have shown that this compound can effectively inhibit the activity of phosphodiesterase (PDE) enzymes, which are implicated in conditions such as cardiovascular diseases and neurodegenerative disorders.

In addition to its enzymatic inhibition properties, tert-Butyl 3-bromo-1H-indazole-1-carboxylate has also been explored for its anti-inflammatory and anti-cancer activities. Preclinical studies have demonstrated that it can suppress inflammatory responses by modulating cytokine production and reducing oxidative stress. Furthermore, it has shown promise in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Clinical Trials and Future Prospects

The promising preclinical findings have led to increased interest in advancing tert-Butyl 3-bromo-1H-indazole-1-carboxylate-based compounds into clinical trials. Several derivatives of this compound are currently under investigation for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders. Early-phase clinical trials have reported favorable safety profiles and preliminary evidence of efficacy, paving the way for further development.

The future prospects for tert-Butyl 3-bromo-1H-indazole-1-carboxylate-based therapies are promising. Ongoing research aims to optimize the pharmacokinetic properties and enhance the therapeutic index of these compounds through structural modifications and formulation strategies. Additionally, efforts are being made to identify novel targets and pathways that can be modulated by these compounds to broaden their therapeutic applications.

Conclusion

Tert-butyl 3-bromo-1H-indazole-1-carboxylate (CAS No. 1257296-40-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:1257296-40-4)tert-Butyl 3-bromo-1H-indazole-1-carboxylate
A934467
Purity:99%
Quantity:5g
Price ($):378.0
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